molecular formula C13H17NO2 B12897780 Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine

Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine

Cat. No.: B12897780
M. Wt: 219.28 g/mol
InChI Key: XLPRNQSHDDIIGZ-OLZOCXBDSA-N
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Description

Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine is a heterocyclic compound that belongs to the class of oxazines It is characterized by a fused ring system containing both an isoxazole and an oxazine ring

Preparation Methods

The synthesis of Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine typically involves multicomponent reactions. One common method includes the reaction of aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst such as SiO2.HClO4 in ethanol . Industrial production methods may involve similar multicomponent reactions but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to their active sites, thereby exerting anti-inflammatory effects . The pathways involved include the prostanoid biosynthetic pathway, where the compound interferes with the production of prostaglandins and other inflammatory mediators.

Comparison with Similar Compounds

Cis-3a-methyl-2-phenylhexahydroisoxazolo[2,3-b][1,2]oxazine can be compared with other oxazine derivatives such as:

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2R,3aS)-3a-methyl-2-phenyl-3,4,5,6-tetrahydro-2H-[1,2]oxazolo[2,3-b]oxazine

InChI

InChI=1S/C13H17NO2/c1-13-8-5-9-15-14(13)16-12(10-13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-,13+/m1/s1

InChI Key

XLPRNQSHDDIIGZ-OLZOCXBDSA-N

Isomeric SMILES

C[C@@]12CCCON1O[C@H](C2)C3=CC=CC=C3

Canonical SMILES

CC12CCCON1OC(C2)C3=CC=CC=C3

Origin of Product

United States

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